1-Piperidinebutanoic acid, 2-methyl-

PI3Kgamma inhibition Kinase inhibitor Immuno-oncology

Medicinal chemistry groups targeting PI3Kγ or P2Y1 pathways face a critical procurement risk: purchasing the ring-methylated isomer or des-methyl analog leads to inactive scaffolds. 1-Piperidinebutanoic acid, 2-methyl- is the validated backbone-methylated building block with a measured PI3Kγ IC₅₀ of 708 nM and P2Y1 EC₅₀ of 500 nM in calcium flux assays. Its free carboxylic acid enables direct esterification to the Menabitan chromeno-pyridine core without additional protection/deprotection, streamlining SAR campaigns. • Potency-anchored scaffold: PI3Kγ IC₅₀ 708 nM, P2Y1 EC₅₀ 500 nM. • Direct Menabitan intermediate: Eliminates protection/deprotection steps. • Stereocenter at α-carbon: Enables enantioselective synthesis; (2S)-enantiomer (CAS 2923748-73-4) available.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
Cat. No. B12115937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Piperidinebutanoic acid, 2-methyl-
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCC1CCCCN1CCCC(=O)O
InChIInChI=1S/C10H19NO2/c1-9-5-2-3-7-11(9)8-4-6-10(12)13/h9H,2-8H2,1H3,(H,12,13)
InChIKeyVVBPYQUHXLPXAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Piperidinebutanoic acid, 2-methyl- Identity & Characterization


1-Piperidinebutanoic acid, 2-methyl- (synonyms: alpha-methyl-gamma-piperidinobutyric acid, 2-methyl-4-piperidin-1-ylbutanoic acid) is a piperidine-carboxylic acid conjugate with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol. It belongs to the class of piperidine derivatives featuring a butanoic acid side chain methylated at the 2-position . The compound is commercially available as a research chemical, typically at ≥95% purity, and serves as a versatile building block in medicinal chemistry and organic synthesis . Its structural framework appears in complex bioactive molecules, including the synthetic cannabinoid Menabitan, where the 2-methyl-4-(2-methylpiperidin-1-yl)butanoate motif constitutes the pharmacophoric side chain [1].

Supports medicinal chemistry as a building block with α-methyl butanoic acid scaffold
PI3Kγ pathway inhibition study context; provides a tractable SAR starting point
(2S)-enantiomer available for stereochemical control at the α-carbon

1-Piperidinebutanoic acid, 2-methyl-: Why It Cannot Be Substituted


Substituting 1-Piperidinebutanoic acid, 2-methyl- with a positional isomer such as 3-(2-methylpiperidin-1-yl)butanoic acid or the des-methyl parent compound 1-piperidinebutanoic acid introduces critical structural divergence that alters both physicochemical properties and biological target engagement. The 2-methyl substitution on the butanoic acid backbone, as opposed to methylation on the piperidine ring, creates a stereogenic center at the α-carbon of the carboxylic acid, enabling enantioselective synthesis and chiral resolution . This positional difference directly impacts receptor binding: 2-methylpiperidine itself exhibits weak nicotinic acetylcholine receptor channel site affinity (Ki = 600 µM), whereas 2,6-dimethyl substitution improves affinity roughly 68-fold (Ki = 8.8 µM), demonstrating that the position of methyl substitution on the piperidine scaffold is a primary determinant of biological activity [1]. In the glycine receptor system, α-methyl substitution on amino acid backbones induces marked stereoselectivity in agonist activity, a property lost with β-amino acid or unsubstituted analogs [2]. Furthermore, the carboxylic acid functionality confers pH-dependent solubility and salt-forming capacity absent in ester-only or amide-only derivatives, directly affecting formulation and purification workflows [3].

Des-methyl parent No reported PI3Kγ inhibition; potency anchor absent, may limit SAR-driven optimization
Ring-methylated isomer Targets GABA receptor modulation, not P2Y1; target-level divergence may shift experimental outcome
Methyl ester derivative Requires hydrolysis to free acid for conjugation; formulation and salt-formation workflow may differ

1-Piperidinebutanoic acid, 2-methyl- Quantitative Comparison Evidence


PI3Kγ Inhibitory Activity

The compound 2-methyl-4-piperidin-1-ylbutanoic acid (synonymous with 1-Piperidinebutanoic acid, 2-methyl-) demonstrates measurable inhibition of phosphoinositide 3-kinase gamma (PI3Kγ), a class IB PI3K isoform implicated in leukocyte chemotaxis and tumor immune suppression. In a biochemical assay using biotin-PIP3 as substrate with 15-minute preincubation followed by 60-minute substrate addition, this compound exhibited an IC50 of 708 nM [1]. This represents a defined quantitative benchmark against which structural analogs lacking the alpha-methyl carboxylic acid motif can be compared. While this potency is modest relative to optimized clinical candidates (e.g., IPI-145), it establishes a tractable starting point for structure-activity relationship (SAR) exploration that is unavailable for the des-methyl analog 1-piperidinebutanoic acid, for which no PI3Kγ inhibition data has been reported [2].

PI3Kγ IC₅₀
Reported
708 nM
Supports PI3Kγ SAR exploration
Des-methyl parent lacks reported inhibition data
PI3Kgamma inhibition Kinase inhibitor Immuno-oncology

P2Y1 Purinoceptor Agonism

The compound demonstrated agonist activity at the turkey P2Y purinoceptor 1 (P2Y1) expressed in human 1321N1 astrocytoma cells, producing an EC50 of 500 nM as measured by increased intracellular calcium concentration via spectrometry [1]. P2Y1 is a validated target in platelet aggregation and thrombosis. In contrast, the ring-methylated positional isomer 3-(2-methylpiperidin-1-yl)butanoic acid has been explored primarily as a GABA receptor modulator scaffold, with no reported P2Y1 activity [2]. This target-level divergence demonstrates that the site of methyl substitution (backbone vs. ring) directly dictates receptor engagement profile, making these isomers non-interchangeable in purinergic signaling research.

P2Y1 EC₅₀
Cross-study comparable
500 nM
Supports P2Y1 tool compound context
Ring-methylated isomer targets GABA, not P2Y1
P2Y1 receptor GPCR agonism Platelet biology

Chiral Building Block: (2S)-Enantiomer

The 2-methyl substitution on the butanoic acid backbone generates a stereogenic center, permitting resolution into (2S) and (2R) enantiomers. The (2S)-2-methyl-4-(piperidin-1-yl)butanoic acid enantiomer (CAS 2923748-73-4) is commercially available at 95% purity from ISO-certified suppliers . This stereochemical handle is absent in the achiral des-methyl analog 1-piperidinebutanoic acid (CAS 2218-23-7) and in the ring-methylated isomer 3-(2-methylpiperidin-1-yl)butanoic acid, where the stereocenter resides on the piperidine ring rather than on the carboxylic acid-bearing carbon, altering the spatial relationship between the basic amine and acidic carboxyl pharmacophoric elements [1]. Literature on glycine receptor pharmacology demonstrates that alpha-methyl substitution on amino acid backbones induces marked stereoselectivity: the agonistic activity of alpha-amino acids was highly susceptible to substitutions at the C alpha-atom, whereas antagonism was not enantiomer-dependent, indicating that stereochemistry at the alpha-carbon of carboxylic acid-bearing scaffolds is a critical determinant of functional outcome at ion channel receptors [2].

(2S)-Enantiomer
Class-level inference
Chiral at C2 of butanoic acid chain; (2S)-enantiomer available (95% purity)
Enables stereochemical control at α-carbon
Achiral or ring-chiral analogs differ in N-to-COOH geometry
Chiral resolution Enantioselective synthesis Stereochemistry

Menabitan as a Synthetic Intermediate

1-Piperidinebutanoic acid, 2-methyl- serves as the direct precursor to the ester side chain of Menabitan (INN; SP-204), a synthetic cannabinoid with potent CB1/CB2 receptor agonist activity that reached Phase II clinical development as a non-opioid analgesic [1]. The IUPAC name of Menabitan, '1-Piperidinebutanoic acid, α,2-dimethyl-, 8-(1,2-dimethylheptyl)-1,3,4,5-tetrahydro-5,5-dimethyl-2-(2-propyn-1-yl)-2H-[1]benzopyrano[4,3-c]pyridin-10-yl ester,' explicitly identifies the 2-methylpiperidine butanoate motif as an integral substructure [2]. In contrast, the ring-methylated isomer 3-(2-methylpiperidin-1-yl)butanoic acid has been explored as a GABA receptor modulator building block but lacks any documented role in cannabinoidergic scaffolds [3]. This divergence in downstream synthetic utility provides a procurement-relevant differentiation: the backbone-methylated compound is the requisite intermediate for Menabitan-class cannabinoid analogs, while the ring-methylated isomer leads to an entirely different therapeutic target space.

Menabitan precursor
Head-to-head
Direct precursor to Phase II cannabinoid Menabitan; substructure authenticated by IUPAC
Required for Menabitan analog synthesis
Ring-methylated isomer leads to GABA modulator space
Cannabinoid receptor Menabitan Analgesic development

Carboxylic Acid: Solubility & Salt Formation

The free carboxylic acid group of 1-Piperidinebutanoic acid, 2-methyl- confers aqueous solubility in basic media and the capacity for stoichiometric salt formation, properties not shared by its methyl ester derivative (CAS 63867-22-1, 1-piperidinebutanoic acid, 2-methyl-, methyl ester, hydrochloride) . The parent compound 1-piperidinebutanoic acid (CAS 2218-23-7) exhibits a density of 1.0970 g/cm³ and solubility in polar solvents, establishing baseline physicochemical parameters for this scaffold class [1]. The free acid form enables direct conjugation via amide bond formation or esterification without a deprotection step required for ester prodrugs, streamlining synthetic workflows. While no head-to-head solubility comparison data between the 2-methyl acid and its methyl ester were identified, the fundamental chemical principle that carboxylic acids exhibit pH-dependent aqueous solubility (ionized above pKa ~4-5) whereas methyl esters are pH-independent and generally less water-soluble is well-established and applies directly to procurement decisions where downstream aqueous formulation or salt screening is planned .

Carboxylic acid form
Class-level
Free acid enables direct amidation/esterification; pH-dependent solubility and salt formation
Allows direct conjugation without deprotection
Methyl ester requires hydrolysis; workflow complexity differs
Solubility Salt formation Formulation

1-Piperidinebutanoic acid, 2-methyl- Procurement & Applications


PI3Kγ Inhibitor Lead Optimization

Research groups pursuing PI3Kγ inhibitors for immuno-oncology or chronic inflammatory disease can procure this compound as a validated starting point with a measured IC50 of 708 nM against the target enzyme [1]. This quantitative benchmark enables systematic SAR exploration around the piperidine-butanoic acid scaffold, a chemotype for which the des-methyl parent compound lacks any reported PI3Kγ activity. Procurement of this specific methyl-substituted analog, rather than the unsubstituted parent, is essential for programs that require a potency anchor to guide medicinal chemistry optimization.

P2Y1 Pharmacological Tool Development

This compound has demonstrated P2Y1 receptor agonist activity with an EC50 of 500 nM in functional calcium flux assays using human 1321N1 cells [2]. Laboratories investigating platelet aggregation, thrombosis, or purinergic signaling should procure this backbone-methylated compound rather than the ring-methylated isomer 3-(2-methylpiperidin-1-yl)butanoic acid, which has shown activity in GABA receptor modulation but no P2Y1 engagement [3]. The target-level divergence between these isomers makes procurement based on structural nomenclature alone a significant risk for experimental failure.

Menabitan Analog Synthesis

As the direct carboxylic acid precursor to the ester side chain of Menabitan—a Phase II synthetic cannabinoid analgesic—this compound is the required intermediate for any medicinal chemistry program seeking to generate Menabitan analogs or novel cannabinoid receptor ligands based on the 2-methylpiperidine butanoate pharmacophore [4]. The free acid form enables direct esterification with the chromeno-pyridine alcohol core without additional protection/deprotection sequences. Procurement of the ring-methylated isomer or the des-methyl analog would preclude access to this specific cannabinoid scaffold.

Chiral Building Block for Enantioselective Synthesis

The (2S)-enantiomer of this compound (CAS 2923748-73-4, 95% purity) is commercially available and provides a stereochemically defined building block where the chiral center resides on the carboxylic acid-bearing carbon . This spatial arrangement, where the stereocenter directly neighbors the carboxyl group, is pharmacologically relevant: glycine receptor studies demonstrate that alpha-carbon substitution on carboxylic acid scaffolds induces marked stereoselectivity in agonist activity [5]. Synthetic chemistry groups requiring enantiopure intermediates with this specific stereochemical architecture should procure the (2S)-enantiomer rather than attempting resolution from racemic mixtures of ring-chiral isomers that possess fundamentally different N-to-COOH spatial relationships.

Application
Selection Property
Validation Focus
PI3Kγ inhibitor research
PI3Kγ enzymatic inhibition benchmark
SAR around α-methyl carboxylate scaffold
P2Y1 receptor signaling studies
P2Y1 agonist activity context
P2Y1 selectivity vs. GABA receptor targets
Menabitan analog synthesis
Menabitan ester side-chain precursor
Cannabinoid scaffold derivatization yield
Enantioselective synthesis
α-carbon chiral control
Enantiomer-specific synthesis efficiency
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